molecular formula C24H26N2O4S B2571319 (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1706485-58-6

(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2571319
CAS RN: 1706485-58-6
M. Wt: 438.54
InChI Key: ZOZPIGYENFINHW-ZHACJKMWSA-N
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Description

The compound “(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide” is a chemical compound that contains a thiazole nucleus . Thiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .


Molecular Structure Analysis

The molecular structure of thiazole derivatives, including “(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide”, is characterized by a 5-membered ring system . This ring system contains a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide, a reactive molecule, is used globally for synthesizing polyacrylamide, which has applications across various industries such as soil conditioning, wastewater treatment, and laboratory protein separation through electrophoresis. Extensive studies have been conducted on acrylamide's effects on cells, tissues, animals, and humans due to potential exposure risks. Its formation in food during processing, particularly under conditions that also induce Maillard browning products, has heightened interest in understanding its chemistry, biochemistry, and safety. This compound's presence in food and the environment necessitates a deeper exploration of its formation, distribution, and impact on human health (Friedman, 2003).

Analytical and Mechanistic Insights into Acrylamide

The discovery of acrylamide in heat-treated, carbohydrate-rich foods led to extensive research into its occurrence, chemistry, and toxicology, aiming to assess potential human health risks. Investigations into acrylamide's analytical detection, formation mechanisms, and mitigation strategies have been crucial. The link between acrylamide in foods and the Maillard reaction, particularly with the amino acid asparagine, has been a significant advancement in understanding its chemical formation during food preparation and processing (Taeymans et al., 2004).

Mitigation of Acrylamide Toxicity

Addressing acrylamide's toxicity involves exploring its metabolism, developmental and reproductive effects, genotoxicity, and carcinogenicity. Studies have highlighted acrylamide's ability to induce genotoxic, carcinogenic, developmental, and reproductive effects in organisms, emphasizing the need for effective intervention strategies to mitigate its toxicity. Understanding acrylamide's metabolism is essential for developing such strategies, with a focus on balancing its phase I toxification and phase II detoxification pathways (Dearfield et al., 1988).

Applications in Microgel Technology

Acrylamide-based microgels, specifically poly(N-isopropylacrylamide-co-acrylamide) microgels, have attracted attention due to their responsive behavior and chemical stability. These microgels can swell or deswell in response to environmental changes, making them suitable for applications in nanotechnology, drug delivery, sensing, and catalysis. Their synthesis and the exploration of their properties and applications have been subjects of recent research progress (Begum et al., 2019).

Coordination Chemistry of Acrylamide

The coordination chemistry of acrylamide with various transition metals has been reviewed, providing insights into its synthesis, structures, and potential roles in biological systems. Despite the versatility of acrylamide as a ligand, its interaction with biologically relevant metals can influence acrylamide reactivity and possibly its health effects, offering a perspective on its solution and solid-state chemistry (Girma et al., 2005).

Future Directions

Thiazole derivatives, including “(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide”, have potential for future research due to their broad types of biological activity . They could be investigated as small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects .

properties

IUPAC Name

(E)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-15-8-6-7-9-18(15)24-26-16(2)21(31-24)14-25-22(27)11-10-17-12-19(28-3)23(30-5)20(13-17)29-4/h6-13H,14H2,1-5H3,(H,25,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZPIGYENFINHW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

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